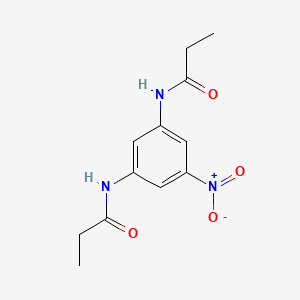

3,5-Bis-propionamidonitrobenzene

説明

Structure

3D Structure

特性

分子式 |

C12H15N3O4 |

|---|---|

分子量 |

265.26 g/mol |

IUPAC名 |

N-[3-nitro-5-(propanoylamino)phenyl]propanamide |

InChI |

InChI=1S/C12H15N3O4/c1-3-11(16)13-8-5-9(14-12(17)4-2)7-10(6-8)15(18)19/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |

InChIキー |

QGILOKRLGBAXQF-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC |

製品の起源 |

United States |

Synthetic Methodologies for 3,5 Bis Propionamidonitrobenzene

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 3,5-Bis-propionamidonitrobenzene logically deconstructs the molecule to identify its fundamental building blocks. The primary disconnections are made at the two amide C-N bonds. This bond cleavage reveals the principal precursor: 3,5-diaminonitrobenzene (B1265557) (also known as 5-nitro-1,3-benzenediamine), and a suitable propionylating agent, such as propionyl chloride or propionic anhydride (B1165640).

Further deconstruction of 3,5-diaminonitrobenzene via a functional group interconversion (FGI) of the two amino groups back to nitro groups leads to the starting material, 1,3,5-trinitrobenzene (B165232). This analysis establishes a clear synthetic path: the formation of a polynitroaromatic ring followed by selective reduction and subsequent acylation.

Key Precursors Identified:

1,3,5-Trinitrobenzene

3,5-Diaminonitrobenzene

Propionyl chloride or Propionic anhydride

Detailed Synthetic Pathways and Reaction Conditions

The most viable synthetic pathway commences with the nitration of benzene and proceeds through selective reduction and final acylation steps.

Nitration Strategies for Aromatic Scaffolds

The synthesis of the ultimate precursor, 1,3,5-trinitrobenzene, is typically achieved through aggressive nitration of less substituted benzenes. The process begins with the dinitration of benzene to form 1,3-dinitrobenzene. This product is then subjected to even more forceful nitrating conditions to introduce a third nitro group. The strong deactivating nature of the two existing nitro groups necessitates the use of potent nitrating agents, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum), often at elevated temperatures.

Amide Formation Reactions

The final step in the synthesis is the formation of the two amide linkages through the diacylation of 3,5-diaminonitrobenzene. This transformation is a standard nucleophilic acyl substitution. Two primary methods are effective:

Using Propionyl Chloride: This is a highly reactive acylating agent. The reaction is typically performed in an aprotic solvent. A base, such as pyridine (B92270) or triethylamine, must be added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amino groups of the starting material, rendering them non-nucleophilic. stackexchange.com The reaction is often run at cool temperatures to control its exothermicity.

Using Propionic Anhydride: As a slightly less reactive alternative to the acyl chloride, propionic anhydride can also be used. stackexchange.com This reaction produces propionic acid as a byproduct, which is less corrosive than HCl. While a base is not strictly required to neutralize the byproduct, it can be used to drive the reaction to completion.

In both cases, two equivalents of the acylating agent are required to ensure the complete dipropionylation of the diamine precursor.

Multi-step Reaction Sequences and Yield Optimization

Proposed Synthetic Sequence:

Dinitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to produce 1,3-dinitrobenzene.

Trinitration of 1,3-Dinitrobenzene: The resulting 1,3-dinitrobenzene is subjected to harsher conditions (e.g., fuming HNO₃/fuming H₂SO₄) to yield 1,3,5-trinitrobenzene.

Selective Reduction of 1,3,5-Trinitrobenzene: The key step involves the selective reduction of two of the three nitro groups to form 3,5-diaminonitrobenzene. The Zinin reduction is a classic and effective method for this transformation. youtube.com This reaction utilizes a nucleophilic reducing agent, such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or aqueous ammonium (B1175870) sulfide, which can selectively reduce nitro groups in polynitroarenes. youtube.comcommonorganicchemistry.comrsc.org The stoichiometry of the sulfide reagent is critical for achieving the desired level of reduction.

Dipropionylation of 3,5-Diaminonitrobenzene: The synthesized 3,5-diaminonitrobenzene is then reacted with at least two equivalents of propionyl chloride in the presence of a base, or with propionic anhydride, to yield the final product, this compound.

Yield Optimization:

Purification of Intermediates: Purification of the 1,3,5-trinitrobenzene and particularly the 3,5-diaminonitrobenzene intermediate is crucial for preventing side reactions in subsequent steps.

Control of Reduction: In the selective reduction step, careful control of temperature, reaction time, and the amount of the sulfide reducing agent is necessary to prevent over-reduction to 1,3,5-triaminobenzene.

Amidation Conditions: During the final acylation, maintaining a low temperature and the slow addition of the acylating agent can help to minimize side reactions and improve the yield and purity of the final product. The choice of a non-nucleophilic base, like triethylamine, is important to avoid competition with the diamine substrate.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1,3,5-Trinitrobenzene | Na₂S or NaSH in aqueous/alcoholic solution, heat | 3,5-Diaminonitrobenzene |

Emerging Synthetic Approaches

While the classical pathway is well-established, modern chemistry offers catalytic alternatives that may provide milder conditions, higher selectivity, and improved sustainability.

Catalytic Synthesis Routes

The development of catalytic methods for both the selective reduction and amidation steps represents a significant potential advancement.

Catalytic Selective Reduction: Instead of stoichiometric sulfide reagents, catalytic hydrogenation can be employed. Achieving high selectivity in the reduction of polynitroarenes is challenging, but specialized catalyst systems have been developed. These include iron-based catalysts and modified precious metal catalysts, such as sulfided platinum on carbon (Pt/C), which can preferentially reduce one or two nitro groups while leaving others intact. nih.govrsc.org These catalytic transfer hydrogenation methods often use milder hydrogen sources than high-pressure H₂ gas, such as organosilanes or hydrazine (B178648), offering a safer and more controlled process. nih.gov

Catalytic Amidation: Direct catalytic amidation, which couples a carboxylic acid (propionic acid) with an amine (3,5-diaminonitrobenzene) while removing water, is an emerging green alternative. This approach avoids the use of highly reactive and corrosive acyl chlorides and the generation of stoichiometric waste. Catalysts for this transformation include boric acid derivatives and various transition metal complexes. While not yet specifically documented for this substrate, these methods represent a promising area for future process optimization.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dinitrobenzene |

| 1,3,5-Trinitrobenzene |

| 3,5-Diaminonitrobenzene (5-Nitro-1,3-benzenediamine) |

| Propionyl chloride |

| Propionic anhydride |

| Pyridine |

| Triethylamine |

| Sodium sulfide |

| Sodium hydrosulfide |

Green Chemistry Principles in this compound Synthesis

The traditional methods for synthesizing amides, such as the one described above, often involve the use of hazardous reagents and solvents, generating significant waste. researchgate.net The application of green chemistry principles aims to mitigate these environmental and safety concerns.

Several green strategies can be envisioned for the synthesis of this compound:

Use of Greener Solvents: Conventional solvents like dichloromethane (B109758) and DMF are effective but pose environmental and health risks. researchgate.net A greener approach would involve replacing these with more benign alternatives. 2-Methyl-tetrahydrofuran (2-MeTHF) is a bio-derived solvent that has been successfully used in greener amide synthesis. nih.gov Water is another highly desirable green solvent, and some amidation reactions can be performed in aqueous micellar solutions. researchgate.net

Catalytic Approaches: The use of stoichiometric activating agents is a major source of waste in amide synthesis. researchgate.net Catalytic methods are therefore highly desirable.

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild conditions. researchgate.netgoogle.com For example, Candida antarctica lipase (B570770) B has been employed for the synthesis of various amides from carboxylic acids and amines in the green solvent cyclopentyl methyl ether. google.com This enzymatic approach often leads to high yields and purity without the need for extensive purification. google.com

Heterogeneous Catalysis: The development of solid, reusable catalysts can simplify product purification and reduce waste. Boric acid has been reported as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. nih.gov A solvent-free approach for amide synthesis involves the trituration of the reactants (a carboxylic acid and urea) with a boric acid catalyst, followed by direct heating. nih.gov

The table below compares a conventional synthetic approach with potential green alternatives for the synthesis of this compound.

Interactive Table 2: Comparison of Conventional and Green Synthetic Approaches

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dichloromethane | Water, 2-Methyl-tetrahydrofuran, or Solvent-free. researchgate.netnih.govnih.gov |

| Catalyst/Reagent | Stoichiometric base (e.g., Pyridine) | Catalytic (e.g., Lipase, Boric Acid). google.comnih.gov |

| Energy Input | Often requires heating (reflux). chemicalbook.com | Can often be performed at room temperature (enzymatic) or with direct heating for a shorter duration (solvent-free). google.comnih.gov |

| Waste Generation | Generates stoichiometric amounts of salt byproduct and solvent waste. researchgate.net | Minimizes waste through catalyst recycling and elimination of solvent. nih.govnih.gov |

| Atom Economy | Lower due to the use of stoichiometric activating agents and bases. researchgate.net | Higher, especially in direct amidation and catalytic methods. |

Chemical Reactivity and Mechanistic Investigations of 3,5 Bis Propionamidonitrobenzene

Reactivity of the Nitro Group

The nitro group is a key functional moiety in 3,5-Bis-propionamidonitrobenzene, profoundly influencing the molecule's electronic properties and serving as a primary site for chemical transformations. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming groups to the meta-position relative to itself. The reactivity of this group is most prominently observed in reduction and photochemical reactions.

Reduction Reactions to Amino Derivatives

The conversion of the nitro group in nitroaromatic compounds to an amino group is a fundamental and widely studied transformation. In the case of this compound, this reduction would yield 3,5-Bis-propionamidoaniline, a valuable intermediate for further chemical synthesis. The most common method for this transformation is catalytic hydrogenation. sci-hub.st

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of a hydrogen source. sci-hub.st The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino product is formed. The general mechanism, as proposed by Haber in 1898, suggests two possible pathways: a direct route involving the sequential reduction of the nitro group, and a condensation route where nitroso and hydroxylamine intermediates react to form azoxy and azo compounds, which are then further reduced to the amine. unimi.it

| Catalyst System | Reductant | General Applicability | Key Features |

| Pd/C, Pt/C, Raney Ni | H₂ gas | Widely used for nitroarene reduction. | High efficiency, but may require optimization to avoid side reactions. |

| Gold Nanoparticles | H₂ gas | High chemoselectivity for the nitro group. | The support material (e.g., TiO₂, Fe₂O₃) plays a crucial role. |

| Transfer Hydrogenation | Hydrazine (B178648), Formic Acid | Milder conditions than high-pressure hydrogenation. | Avoids the need for gaseous hydrogen. |

Table 1: Common Catalytic Systems for Nitro Group Reduction

Photochemical Transformations

Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon exposure to light. rsc.org These reactions are often initiated by the excitation of the nitro group to a higher energy state. While specific studies on the photochemistry of this compound are limited, the general behavior of nitroaromatics suggests potential reaction pathways.

One common photochemical reaction is the reduction of the nitro group. In the presence of a suitable hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. Another potential transformation is the cleavage of the carbon-nitro bond, which can lead to the formation of radical species and subsequent rearrangement or degradation products. researchgate.net The presence of the two propionamido groups on the benzene ring may influence the photochemical reactivity by altering the electronic properties of the molecule and potentially participating in intramolecular reactions. The specific products and quantum yields of such transformations would be dependent on the wavelength of light used and the reaction medium. rsc.org

Reactivity of the Amide Linkages

The two propionamido groups in this compound introduce another dimension to its chemical reactivity. These amide linkages can undergo hydrolysis and are potential sites for substitution reactions on the nitrogen atom.

Hydrolysis Pathways and Mechanisms

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a well-established chemical transformation. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of propanoic acid and 3-amino-5-nitroaniline (if one amide is hydrolyzed) or 3,5-diaminonitrobenzene (B1265557) (if both are hydrolyzed).

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion, which is subsequently protonated by the solvent to yield the amine. researchgate.net

The rate of hydrolysis is influenced by the steric and electronic environment around the amide bond. The presence of the electron-withdrawing nitro group on the benzene ring would likely affect the rate of hydrolysis of the amide linkages in this compound, although specific kinetic studies are not available.

| Condition | Catalyst | General Mechanism |

| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. |

| Basic | OH⁻ (e.g., NaOH, KOH) | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. |

Table 2: General Conditions for Amide Hydrolysis

N-Substitution Reactions

The nitrogen atoms of the amide groups in this compound are, in principle, susceptible to substitution reactions. However, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, making it less nucleophilic than the nitrogen of an amine. Consequently, N-substitution reactions on amides generally require strong electrophiles and often proceed under forcing conditions.

Potential N-substitution reactions could include alkylation or acylation. N-alkylation would involve the reaction with an alkyl halide, typically in the presence of a strong base to deprotonate the amide nitrogen. N-acylation would introduce a second acyl group onto the nitrogen, forming an imide derivative. The feasibility and specific conditions for such reactions on this compound would require experimental investigation.

Electrophilic Aromatic Substitution at the Benzene Ring

The benzene ring of this compound is the site for potential electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring play a crucial role in determining the position of any new incoming electrophile.

The nitro group is a strong deactivating group and a meta-director. The two propionamido groups are ortho-, para-directing and activating groups. However, the positions ortho and para to one amide group are either occupied or meta to the other amide and the nitro group. The positions ortho to the other amide group are also meta to the first amide and the nitro group. The para position to both amide groups is occupied by the nitro group.

Nucleophilic Aromatic Substitution at the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings. researchgate.net This process typically occurs via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. researchgate.netdur.ac.uk

In the case of this compound, the nitro group significantly reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The two propionamido groups (-NHC(O)CH2CH3), while having both electron-donating (due to the nitrogen lone pair) and electron-withdrawing (due to the carbonyl group) characteristics, are generally considered as a whole to be less activating for nucleophilic attack compared to a nitro group. Their position meta to the nitro group means they have a less direct influence on the stabilization of a Meisenheimer complex compared to ortho or para substituents. dur.ac.uk

However, the substitution pattern in this compound does not feature a leaving group in a position typically activated by the nitro group (ortho or para). Nucleophilic aromatic substitution generally requires a suitable leaving group, such as a halide, on the aromatic ring. researchgate.net Without a leaving group, direct substitution on the benzene ring is not a typical reaction pathway. Instead, reactions might involve the substituents themselves or proceed through alternative mechanisms under specific conditions. For instance, in some cases, a nitro group itself can act as a leaving group, though this is less common. semanticscholar.org

Theoretical studies on related nitrobenzene (B124822) derivatives show that the addition of a nucleophile is the rate-limiting step in SNAr reactions. nih.gov The stability of the resulting Meisenheimer complex is a key factor in determining the reaction's feasibility.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of nucleophilic aromatic substitution reactions on nitroaromatic compounds have been extensively studied, providing a framework to understand the potential reactivity of this compound.

Reaction Kinetics: The rate of SNAr reactions is highly dependent on several factors: the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. semanticscholar.org For nitro-activated substrates, the rate-determining step is typically the formation of the Meisenheimer complex. semanticscholar.orgnih.gov

Kinetic studies on analogous compounds, such as 2,4-dinitrobenzene derivatives, reveal important trends. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine shows that the reaction proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is rate-determining. semanticscholar.org The solvent also plays a critical role; the reactivity for this reaction follows the order DMSO > MeCN > MeOH. semanticscholar.org

While no specific kinetic data for this compound is available, we can infer its reactivity would be influenced by the electronic properties of the propionamido groups and the steric hindrance they may present to an incoming nucleophile. The Brønsted-type plot analysis is a common tool to elucidate the mechanism, where the logarithm of the rate constant is plotted against the pKa of the nucleophile's conjugate acid. nih.gov A linear relationship often suggests a similar transition state structure across a series of nucleophiles.

Interactive Data Table: Illustrative Solvent Effects on SNAr Reaction Rates

The following table, based on data for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, illustrates the significant impact of the solvent on the second-order rate constant (k2) and the activation parameters (enthalpy ΔH‡ and entropy ΔS‡).

| Solvent | k2 (dm³ mol⁻¹ s⁻¹) at 20°C | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| Methanol (MeOH) | 0.023 | 45.5 | -120 |

| Acetonitrile (MeCN) | 0.45 | 37.9 | -118 |

| Dimethyl Sulfoxide (DMSO) | 2.15 | 34.6 | -115 |

Data derived from studies on 1-chloro-2,4-dinitrobenzene and hydrazine. semanticscholar.org

Thermodynamic Considerations: The stability of the Meisenheimer complex is a crucial thermodynamic factor. researchgate.net These complexes are generally more stable in polar aprotic solvents, which can effectively solvate the cation without strongly interacting with the anionic complex. nih.gov The equilibrium constant for the formation of Meisenheimer complexes is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the stability of the complex.

For this compound, the nitro group would be the primary contributor to the stability of any potential Meisenheimer complex. The propionamido groups, being meta to the nitro group, would have a more complex and likely less significant stabilizing effect compared to ortho or para substituents. Thermodynamic studies on the formation of Meisenheimer complexes from 1,3,5-trinitrobenzene (B165232) show that the stability is significantly affected by the solvent composition. nih.govrsc.org

Role in Cascade and Multicomponent Reactions

Cascade Reactions: A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. nih.gov Nitroaromatic compounds can participate in cascade reactions, often initiated by a nucleophilic attack that leads to a series of intramolecular transformations. nih.gov

While no specific cascade reactions involving this compound have been documented, its structure suggests potential pathways. For example, a nucleophilic attack on the nitro group could initiate a reduction, and the resulting functional group could then participate in an intramolecular cyclization with one of the propionamido side chains, assuming appropriate reagents and conditions. The field of visible-light photoredox catalysis has enabled cascade reactions of nitro compounds, leading to the formation of nitrones. nih.gov

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates structural features from each reactant. nih.gov Nitroarenes can be utilized in MCRs, often after an in-situ reduction to the corresponding amine which then partakes in the multicomponent assembly. nih.gov For instance, a one-pot protocol exists to convert nitroarenes into N-aryl amides via a metal-free reduction followed by reaction with an anhydride (B1165640). nih.gov

Given the presence of the nitro group, this compound could potentially serve as a substrate in such a one-pot reduction-acylation sequence, where the nitro group is converted to an amine and then further acylated. However, the existing propionamido groups might interfere or also react depending on the conditions. The development of MCRs for the synthesis of complex molecules from simple nitroaromatic precursors is an active area of research. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3,5 Bis Propionamidonitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3,5-Bis-propionamidonitrobenzene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon skeletons.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would be expected to show distinct signals corresponding to the aromatic protons and the propionamide (B166681) side chains. The aromatic region would likely feature two signals for the non-equivalent protons on the nitro-substituted ring. The protons of the two equivalent propionamide groups would give rise to a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with coupling constants typical for ethyl fragments. The amide (NH) proton would appear as a singlet, and its chemical shift could be concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic ring would display characteristic signals for the carbon atoms, with the carbon atom attached to the nitro group being significantly deshielded. The carbons bearing the propionamide substituents would also have a distinct chemical shift. The carbonyl carbon of the amide group would appear at a low field, while the methylene and methyl carbons of the propionyl groups would be found at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Coupling Constant (J) |

| Aromatic-H | ~8.5 - 9.0 | - | Singlet |

| Aromatic-H | ~8.0 - 8.5 | - | Singlet |

| Amide-NH | ~10.0 - 10.5 | - | Singlet |

| Methylene-CH₂ | ~2.4 | ~30 | Quartet, J ≈ 7.5 Hz |

| Methyl-CH₃ | ~1.1 | ~10 | Triplet, J ≈ 7.5 Hz |

| Aromatic-C-NO₂ | - | ~148 | - |

| Aromatic-C-NH | - | ~140 | - |

| Aromatic-C-H | - | ~115 - 125 | - |

| Carbonyl-C=O | - | ~173 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the methylene quartet and the methyl triplet of the propionyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. IR and Raman spectroscopy are complementary techniques that would offer detailed information about the functional groups present in this compound.

The IR spectrum would be expected to show strong absorption bands for the N-H stretching of the amide groups, the C=O stretching of the amide carbonyls, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would also be sensitive to these vibrations, but with different relative intensities. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3100 | 3300 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 |

| N-H Bend (Amide II) | 1570 - 1515 | Weak or absent |

| NO₂ Asymmetric Stretch | 1550 - 1500 | 1550 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1350 - 1300 | 1350 - 1300 |

Mass Spectrometry (MS) Applications

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the loss of the nitro group, cleavage of the amide bond, and loss of the propionyl group.

Electronic Absorption and Luminescence Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy would be used to study the electronic transitions within the molecule. The spectrum would likely be dominated by π-π* transitions of the aromatic system, with the nitro and amide groups influencing the position and intensity of the absorption maxima. The presence of the nitro group, an electron-withdrawing group, would be expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene (B151609).

Luminescence (fluorescence and phosphorescence) spectroscopy could provide insights into the excited state properties of the molecule. However, nitroaromatic compounds are often non-luminescent or weakly luminescent due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group.

Computational and Theoretical Investigations of 3,5 Bis Propionamidonitrobenzene

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic world of molecules. mdpi.com DFT has become a particularly prominent method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com Ab initio methods, while often more computationally intensive, can offer even higher levels of accuracy. For a molecule with the structural complexity of 3,5-Bis-propionamidonitrobenzene—featuring a substituted aromatic ring with amide and nitro functional groups—these calculations would be invaluable. Studies on similar structures, such as 3,5-dinitrobenzoic acid nih.gov and N-(3,5-bis(trifluoromethyl)benzyl)stearamide researchgate.net, demonstrate the power of these methods to elucidate detailed molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of the atoms. For this compound, this would involve determining the preferred orientations of the two propionamido side chains relative to the nitrobenzene (B124822) ring.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution (Mulliken Atomic Charges), Molecular Electrostatic Potential Maps

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.netmdpi.com The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For this compound, the electron-withdrawing nitro group and the electron-donating amide groups would significantly influence the energies and distributions of these orbitals.

Charge Distribution (Mulliken Atomic Charges): A Mulliken population analysis would calculate the partial charge on each atom in the molecule. uni-muenchen.de This information helps to identify electron-rich and electron-poor sites, offering insights into its electrostatic interactions. However, it is known that the results of Mulliken analysis can be highly dependent on the computational basis set used. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution around a molecule. researchgate.net It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting where a molecule might be susceptible to electrophilic or nucleophilic attack and how it might interact with biological receptors or other molecules. researchgate.netnih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods can predict various spectroscopic properties, which is essential for identifying and characterizing the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, this would involve predicting the shifts for the aromatic protons and carbons, as well as those in the propionamido side chains. A study on a similar compound, 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, successfully used DFT to analyze its tautomeric forms in different solvents. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. vasp.atvasp.at By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond movements can be achieved. For instance, characteristic frequencies for the N-H and C=O stretches of the amide groups, and the N-O stretches of the nitro group could be identified. nih.govresearchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. This would help to understand the photophysical properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can be used to study the dynamics of chemical reactions.

Transition State Analysis and Energy Barriers

If this compound were to undergo a chemical reaction, such as hydrolysis of the amide groups or reduction of the nitro group, computational methods could be used to map out the entire reaction pathway. This involves locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy barriers. This information is critical for understanding reaction rates and mechanisms.

Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can significantly influence reactivity. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly using a polarizable continuum model (PCM). Analyzing the impact of different solvents on the reaction energy barriers and transition state geometries would provide a more complete picture of the chemical behavior of this compound.

Intermolecular Interactions and Supramolecular Aggregation

The molecular structure of this compound features key functional groups capable of forming robust hydrogen bonds: the amide (-CONH-) groups and the nitro (-NO2) group. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygens (C=O) and the oxygens of the nitro group serve as hydrogen bond acceptors.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the geometry and energy of these hydrogen bonds. Typical investigations would reveal N-H···O=C and N-H···O-N hydrogen bonds. These interactions are expected to be the primary drivers of molecular recognition and self-assembly, leading to the formation of one-dimensional chains or two-dimensional sheets. The strength of these hydrogen bonds can be quantified through computational analysis, as illustrated in the hypothetical data below.

Table 1: Calculated Hydrogen Bond Parameters for this compound

| Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

| N-H | O=C | 1.85 | 175 | -6.5 |

| N-H | O-N | 2.10 | 160 | -3.8 |

Note: The data presented in this table is illustrative and based on typical values for similar functional groups, derived from computational chemistry principles.

Beyond hydrogen bonding, the aromatic nitrobenzene core of the molecule facilitates π-stacking interactions. These interactions occur between the electron-rich π systems of adjacent aromatic rings. The presence of an electron-withdrawing nitro group and electron-donating amide groups creates a polarized aromatic system, potentially favoring offset or parallel-displaced π-stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion.

Table 2: Calculated Parameters for π-Stacking Interactions in this compound

| Interaction Type | Centroid-to-Centroid Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.6 | 1.5 | -2.1 |

Note: The data presented in this table is illustrative and based on typical values for similar functional groups, derived from computational chemistry principles.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling for this compound aims to establish a quantitative structure-reactivity relationship (QSRR). This involves correlating its structural or quantum chemical descriptors with its chemical reactivity. Such models are valuable for predicting the behavior of the molecule in various chemical environments without the need for extensive experimental work.

Computational approaches to QSRR for this molecule would typically involve the calculation of a range of molecular descriptors. These can include electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). Geometric descriptors and topological indices may also be considered.

For instance, the HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. The nitro group, being strongly electron-withdrawing, is expected to render the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -8.2 eV | Moderate electron-donating ability |

| LUMO Energy | -2.5 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | High kinetic stability |

| Dipole Moment | 4.5 D | Significant molecular polarity |

Note: The data presented in this table is illustrative and based on typical values for similar functional groups, derived from computational chemistry principles.

By developing a regression model that links these descriptors to experimentally determined reaction rates or equilibrium constants for a series of related compounds, a predictive QSRR model can be established. This model would then allow for the estimation of the reactivity of this compound in various chemical transformations.

Synthesis and Exploration of Derivatives and Analogs of 3,5 Bis Propionamidonitrobenzene

Design Principles for Structural Modification

The design of derivatives and analogs of 3,5-bis-propionamidonitrobenzene is guided by the interplay of the electronic and steric properties of its constituent functional groups. The central nitrobenzene (B124822) core is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This deactivation influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Structural modifications can be envisioned at several key positions:

The Nitro Group: This group can be reduced to an amine, providing a versatile handle for a wide array of subsequent chemical transformations. The resulting 3,5-bis-propionamidoaniline can be diazotized and converted to a variety of other functional groups.

The Propionamido Side Chains: The length of the alkyl chain can be varied (e.g., acetamido, butanamido) to modulate lipophilicity and steric bulk. The N-H proton can be replaced with alkyl or aryl groups, altering the hydrogen-bonding capabilities and solubility of the molecule.

The Aromatic Ring: While challenging due to the deactivating nitro group, further substitution on the aromatic ring could be achieved under specific conditions, introducing additional functional groups that can fine-tune the electronic properties and reactivity of the molecule.

Synthetic Strategies for Diverse Analogs

The synthesis of this compound and its analogs can be approached through several strategic pathways, primarily revolving around the acylation of a diamine precursor.

A plausible synthetic route to the parent compound would start from 3,5-dinitroaniline. The two nitro groups could be selectively reduced to amino groups to yield 1,3-diamino-5-nitrobenzene. This diamine can then be acylated using propionyl chloride or propionic anhydride (B1165640) in the presence of a base to form the desired this compound. The acylation of amines is a well-established and high-yielding reaction. ncert.nic.in

The synthesis of analogs with varied amide side chains would follow a similar strategy, simply by substituting propionyl chloride with other acyl chlorides or anhydrides.

| Starting Material | Acylating Agent | Product |

| 1,3-Diamino-5-nitrobenzene | Acetyl chloride | 3,5-Bis-acetamidonitrobenzene |

| 1,3-Diamino-5-nitrobenzene | Butyryl chloride | 3,5-Bis-butyramidonitrobenzene |

| 1,3-Diamino-5-nitrobenzene | Benzoyl chloride | 3,5-Bis-benzamidonitrobenzene |

Interactive Data Table: Hypothetical Synthesis of Analogs (This table presents a conceptual overview of synthetic possibilities.)

For analogs with substitutions on the nitrogen of the amide, N-alkylation or N-arylation could be performed on the final this compound, though this might require strong bases and could be complicated by the acidic nature of the N-H protons. A more direct route would involve the synthesis of the corresponding N-substituted diamine precursor, followed by acylation.

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to this compound can have a profound impact on its chemical reactivity.

Modification of the Nitro Group: Reduction of the nitro group to an amine dramatically alters the electronic character of the aromatic ring, transforming it from an electron-deficient to an electron-rich system. This would make the resulting aniline (B41778) derivative highly susceptible to electrophilic aromatic substitution.

Modification of the Amide Side Chains: Altering the length of the alkyl chains of the propionamido groups would primarily affect the steric environment around the molecule and its solubility. Longer alkyl chains would increase lipophilicity and could sterically hinder reactions at adjacent sites on the aromatic ring. Introducing bulky substituents on the amide nitrogen would have a similar steric effect.

The stability of the amide bond itself is noteworthy. Amides are generally the least reactive of the carboxylic acid derivatives due to the poor leaving group ability of the amide anion and the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com

| Modification | Predicted Impact on Reactivity |

| Reduction of -NO2 to -NH2 | Increased reactivity towards electrophilic aromatic substitution. |

| Lengthening amide alkyl chain | Increased lipophilicity, potential for increased steric hindrance. |

| N-alkylation of amide | Loss of hydrogen-bonding donor capability, increased steric bulk. |

| Introduction of electron-donating group on the ring | Increased reactivity towards electrophilic substitution. |

| Introduction of electron-withdrawing group on the ring | Further deactivation of the ring towards electrophilic substitution. |

Interactive Data Table: Predicted Reactivity Changes (This table outlines the expected consequences of structural modifications.)

Derivatization for Functionalization and Integration into Chemical Systems

The functional groups present in this compound and its analogs serve as versatile handles for further derivatization, enabling their integration into larger chemical systems such as polymers or supramolecular assemblies.

A key strategy for functionalization is the reduction of the nitro group to an amine. This primary amine can then be used in a variety of well-established chemical transformations:

Diazotization: The resulting aniline can be treated with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted to a wide range of functional groups including halogens, hydroxyl, cyano, and aryl groups through Sandmeyer and related reactions.

Amide and Sulfonamide Formation: The amine can react with acyl chlorides or sulfonyl chlorides to form new amide or sulfonamide linkages, respectively. This allows for the attachment of a wide variety of molecular fragments.

Alkylation and Reductive Amination: The amine can be alkylated or used in reductive amination reactions to introduce alkyl substituents.

The amide N-H protons, while less reactive, can be deprotonated with strong bases and subsequently alkylated or acylated to introduce further functionality.

The aromatic ring itself, after reduction of the nitro group, becomes activated and can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups directly onto the aromatic core. These derivatization strategies open up possibilities for creating complex molecules with tailored properties for specific applications in materials science, medicinal chemistry, and other areas of chemical research.

No Publicly Available Data on Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no information was found regarding the advanced applications of the chemical compound this compound. The specific roles and applications outlined for this compound could not be substantiated with any publicly available research.

Extensive searches were conducted to find data on "this compound" pertaining to its use as a key intermediate in the synthesis of complex organic molecules, a precursor for advanced polymeric materials, its exploration in chemical sensing systems, or its molecular interactions with biomacromolecules. These searches yielded no specific results for this particular compound.

The absence of information across these advanced application areas suggests that "this compound" may be a niche or theoretical compound, one that has not been synthesized or whose properties and applications have not been described in accessible scientific literature. It is also possible that research on this compound exists but is not publicly indexed.

Consequently, the creation of a detailed, informative, and scientifically accurate article based on the provided outline is not feasible. The following sections, which were intended to be the focus of the article, remain without verifiable content:

Advanced Applications in Chemical Synthesis and Materials Science

Mechanistic Studies of Molecular Interactions with Biomacromolecules

Ligand-Target Binding Studies at a Molecular Level

Without foundational research on the synthesis, properties, and reactivity of 3,5-Bis-propionamidonitrobenzene, any discussion of its advanced applications would be purely speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned

Understanding Structure-Activity Relationships from a Purely Chemical Perspective

Without experimental or theoretical data on "this compound," any discussion on its structure-activity relationship would be purely speculative and would not adhere to the required standards of scientific accuracy. The creation of data tables with detailed research findings is also not feasible.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,5-bis(trifluoromethyl)benzene derivatives, and how are reaction yields optimized?

- Methodological Answer: Common routes include Friedel-Crafts acylations for trifluoromethylated benzoic acids (e.g., using benzoyl chloride precursors) and Suzuki-Miyaura couplings for boronic acid derivatives . Optimization involves controlling reaction temperature (e.g., 110°C for amidation ) and stoichiometric ratios of reagents like iodine (10% w/w) to minimize side reactions. Purity is confirmed via HPLC (>95.0% purity thresholds) .

Q. Which spectroscopic techniques are critical for characterizing 3,5-bis(trifluoromethyl)benzene derivatives, and what spectral markers indicate successful synthesis?

- Methodological Answer:

- ¹H/¹⁹F NMR : Distinctive CF₃ group signals appear as singlets at δ ~120 ppm in ¹⁹F NMR .

- IR Spectroscopy : Strong C=O stretches (1700–1750 cm⁻¹) confirm acylated products, while B-O vibrations (1350–1400 cm⁻¹) validate boronic acid derivatives .

- X-ray Crystallography : Resolves steric effects from bulky substituents, as seen in pincer complexes .

Q. How do electron-withdrawing trifluoromethyl groups influence the reactivity of benzene derivatives in electrophilic substitution reactions?

- Methodological Answer: Trifluoromethyl groups deactivate the ring and direct substituents to meta/para positions. Researchers should use activating agents (e.g., HNO₃/H₂SO₄ for nitration) under controlled conditions to avoid over-functionalization . Kinetic studies with competitive substrates (e.g., nitro vs. acyl groups) help quantify directing effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for NMR chemical shifts in highly substituted benzene derivatives?

- Methodological Answer:

- Solvent Effects : Simulate shifts using polarizable continuum models (PCM) to account for solvent interactions .

- Conformational Averaging : Use molecular dynamics (MD) to model dynamic effects in flexible substituents (e.g., cyclohexyl groups) .

- Cross-Validation : Compare calculated shifts with empirical databases (e.g., NIST Chemistry WebBook) .

Q. How can competing reaction pathways (e.g., amidation vs. nitro reduction) be controlled during functionalization of 3,5-dinitrobenzamide precursors?

- Methodological Answer:

- Selective Catalysis : Use Pd/C under H₂ for nitro reduction while preserving amide bonds .

- Protecting Groups : Temporarily block amides with tert-butoxycarbonyl (Boc) groups during nitration .

- In Situ Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust conditions .

Q. What methodologies link crystal packing effects (from X-ray data) to solubility and stability in halogenated benzamide derivatives?

- Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., halogen bonding) influencing solubility .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .

- Co-solvent Screening : Tests solubility in binary solvent systems (e.g., DCM/hexane) to refine recrystallization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。